molecular formula C12H17N3O2S2 B2644429 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 2034450-85-4

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2644429
CAS No.: 2034450-85-4
M. Wt: 299.41
InChI Key: YXVOVGQPBBSLOE-UHFFFAOYSA-N
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Description

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a synthetic hybrid heterocyclic compound featuring a pyrazole core linked to a thiophene moiety and terminated with an ethanesulfonamide functional group. This molecular architecture is strategically designed to leverage the known pharmacological properties of its constituent heterocycles, particularly for investigating antimicrobial mechanisms and biochemical pathway modulation. The compound's core structure incorporates a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms recognized for its diverse biological activities and presence in numerous therapeutic agents . The thiophene substituent, a sulfur-containing heterocycle, contributes unique electronic properties and enhanced binding affinity to biological targets, as demonstrated in various bioactive molecules . This compound demonstrates significant potential in antimicrobial research applications, building upon established structure-activity relationships of pyrazole-thiophene hybrids. Research on structurally related pyrazolyl-thiazole derivatives incorporating thiophene moieties has shown substantial antimicrobial efficacy against both Gram-positive and Gram-negative bacterial strains, including Bacillus subtilis , Bacillus megaterium , and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 15.63 μg mL⁻¹ in some derivatives . The compound's mechanism of action may involve inhibition of essential microbial enzymes or disruption of cellular membranes, though specific target identification requires further investigation. The ethanesulfonamide moiety enhances solubility characteristics and may contribute to target binding specificity through potential hydrogen bonding interactions. Beyond antimicrobial applications, this compound serves as a valuable chemical scaffold for exploring various biochemical pathways. Pyrazoline derivatives demonstrate a remarkably diverse spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, antidepressant, and enzyme inhibitory properties . The structural features of this compound make it particularly suitable for structure-activity relationship studies in medicinal chemistry, allowing researchers to systematically modify substituents to optimize binding affinity and selectivity for specific biological targets. The compound is provided strictly for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and appropriate safety protocols should be observed during handling.

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-3-19(16,17)13-6-7-15-10(2)9-11(14-15)12-5-4-8-18-12/h4-5,8-9,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVOVGQPBBSLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions. The ethanesulfonamide group is then introduced through sulfonation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene Hybrids with Varied Substituents

Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone) and 7b (Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) from :

  • Structural Differences: Unlike the target compound, 7a and 7b incorporate a methanone bridge and additional amino/cyano or ester groups on the thiophene ring. These substituents increase polarity but may reduce metabolic stability compared to the ethanesulfonamide group.
  • By contrast, the sulfonamide in the target compound provides stronger hydrogen-bonding capacity and improved pharmacokinetics .

Difluoromethylpyrazole-Acetamide Derivatives

Compound 189 from (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide):

  • Structural Differences : The difluoromethyl groups on the pyrazole and the acetamide linker distinguish this compound. Fluorination increases lipophilicity and metabolic resistance, whereas the target compound’s ethanesulfonamide offers better aqueous solubility.
  • Synthesis : Both compounds utilize pyrazole-acid coupling (e.g., 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid), but the target compound avoids fluorinated intermediates, simplifying synthesis .

Thiophene-Containing Amine Derivatives

Compounds a–f from (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol):

  • Functional Group Comparison: These amines lack the pyrazole core but share the thiophene moiety.
  • Biological Relevance : Thiophene-containing amines are often explored for CNS activity, but the pyrazole-sulfonamide hybrid in the target compound may broaden its applicability to anti-inflammatory or antimicrobial targets .

Pyrazole-Ester Derivatives

Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate (2) from :

  • Structural and Functional Contrast : The ester group in this derivative is hydrolytically labile, whereas the ethanesulfonamide in the target compound is more stable under physiological conditions. The trifluoromethyl group enhances lipophilicity but may complicate synthesis compared to the target’s simpler methyl substituent.
  • Synthesis Efficiency : Both compounds use potassium carbonate as a base, but the target’s sulfonamide introduction likely requires additional steps (e.g., sulfonylation of an amine intermediate) .

Biological Activity

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a complex organic compound characterized by its unique structural features, which include a pyrazole ring, a thiophene moiety, and an ethanesulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. Despite the lack of extensive direct studies on this specific compound, insights can be drawn from related compounds and their biological activities.

Structural Characteristics

The molecular formula for this compound is C10H13N3SC_{10}H_{13}N_{3}S, with a molecular weight of approximately 207.30 g/mol. The presence of diverse functional groups suggests potential applications in medicinal chemistry due to their unique chemical properties.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC10H13N3SC_{10}H_{13}N_{3}S
Molecular Weight207.30 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Antimicrobial Activity

Compounds containing pyrazole and thiophene moieties have been reported to exhibit significant antimicrobial properties. For instance, studies show that pyrazole derivatives can act against various bacterial strains, with some derivatives demonstrating higher efficacy than standard antimicrobial agents . The incorporation of thiophene may enhance the lipophilicity and membrane permeability of the compounds, potentially increasing their antimicrobial effectiveness.

Anti-inflammatory Activity

Similar compounds have also exhibited anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The anti-inflammatory activity has been attributed to the ability of these compounds to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Anticancer Activity

Research indicates that pyrazole-based compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, some studies have highlighted the efficacy of pyrazole derivatives against various cancer cell lines, suggesting mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of COX enzymes; reduction in inflammation
AnticancerInduction of apoptosis; inhibition of tumor growth

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various pyrazole derivatives, compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The most effective derivatives contained electron-donating groups that enhanced their antibacterial activity .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory potential of pyrazole derivatives revealed that certain compounds could significantly reduce edema in animal models. These compounds were shown to inhibit pro-inflammatory cytokines, leading to decreased inflammation markers in serum samples .

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